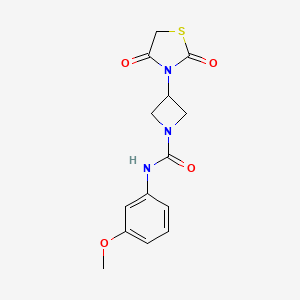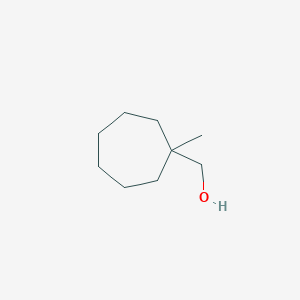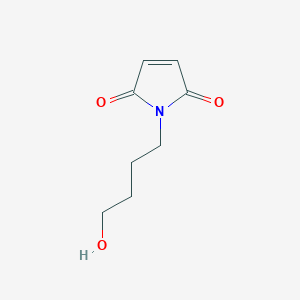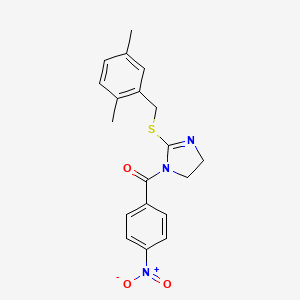
3-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)azetidine-1-carboxamide, also known as DMAC, is a chemical compound that has been widely studied for its potential applications in scientific research. DMAC belongs to the class of thiazolidinedione derivatives and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
Antimicrobial and Antifungal Activity
A significant application of 3-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)azetidine-1-carboxamide and its derivatives is in the field of antimicrobial and antifungal activity. Studies have shown that these compounds exhibit weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. For instance, derivatives of thiazolidine-2,4-dione carboxamide have shown antimicrobial properties against bacteria like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as the fungal isolate Candida albicans (Alhameed et al., 2019).
Antihyperglycemic Agents
Another area of research involving these compounds is their potential use as antihyperglycemic agents. Studies have prepared derivatives as part of the search for antidiabetic agents, identifying some compounds as promising candidates for the treatment of diabetes mellitus (Nomura et al., 1999).
Anti-Inflammatory and Analgesic Agents
These compounds have also been explored for their potential as anti-inflammatory and analgesic agents. Novel derivatives synthesized for this purpose have exhibited significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, along with notable analgesic and anti-inflammatory activity (Abu‐Hashem et al., 2020).
Cytotoxicity Studies
Some derivatives of 3-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)azetidine-1-carboxamide have been investigated for their cytotoxicity against cancer cells. For example, certain synthesized compounds showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential use in cancer research (Hassan et al., 2014).
特性
IUPAC Name |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methoxyphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-21-11-4-2-3-9(5-11)15-13(19)16-6-10(7-16)17-12(18)8-22-14(17)20/h2-5,10H,6-8H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZGWGUYMHYPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)azetidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-benzylpiperazino)carbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2742500.png)
![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2742501.png)
![3-[5-(2-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2742502.png)
![tert-Butyl [1-(ethylsulfonyl)piperidin-4-yl]methylcarbamate](/img/structure/B2742503.png)

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2742506.png)





![[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2742520.png)
![N,N-diethyl-2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2742521.png)
